3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Description
This compound is a quinazolinone derivative with a complex structure featuring:
- A 4-oxo-3,4-dihydroquinazolin-3-yl core, a heterocyclic scaffold associated with diverse bioactivities, including antimicrobial and anti-inflammatory properties.
- A sulfanyl (-S-) linkage connecting the quinazolinone moiety to a carbamoylmethyl group, which is further substituted with a 2-(cyclohex-1-en-1-yl)ethyl chain.
- An N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide side chain, introducing methoxy aromatic and aliphatic amide functionalities.
Properties
IUPAC Name |
3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O5S/c1-39-26-13-12-23(20-27(26)40-2)15-18-32-28(36)16-19-35-30(38)24-10-6-7-11-25(24)34-31(35)41-21-29(37)33-17-14-22-8-4-3-5-9-22/h6-8,10-13,20H,3-5,9,14-19,21H2,1-2H3,(H,32,36)(H,33,37) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNLAACDHKRDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CCCCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Cyclohexene Ring: The cyclohexene ring is introduced via a Michael addition reaction using cyclohexenone and an appropriate amine.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a nucleophilic substitution reaction using a suitable halide derivative.
Final Coupling: The final coupling involves the reaction of the intermediate compounds under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Quinazolinone Derivatives
- Compound 4 (Amanita hemibaphasubsp.javanica): A steroid with a 4-oxo group and demonstrated potent antibacterial activity against H. pylori (80.5% inhibition at 100 µM). The sulfanyl group in the target compound may enhance binding to bacterial enzymes, akin to the hydroxyl or keto groups in Compound 4 .
2.1.2. Propanamide Derivatives
- Compounds 13a–e (): These 2-cyano-2-[2-(aryl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide derivatives feature propanamide backbones with aryl substituents. For example: 13b: Contains a 4-methoxyphenyl group, analogous to the 3,4-dimethoxyphenyl moiety in the target compound. The methoxy groups in both compounds may influence solubility and π-π stacking interactions. However, the absence of a quinazolinone core in 13b limits direct bioactivity comparisons .
Functional Analogues
2.2.1. Sulfanyl-Containing Compounds
- Compound 3 () : A fatty acid derivative with a sulfanyl group and moderate H. pylori inhibition (38.0%). The sulfanyl group in the target compound may similarly enhance reactivity or metal chelation, though its placement within a larger heterocyclic system could modulate efficacy .
- Compound 2 (): A diazaphosphinane derivative with a 4-oxo-4H-chromen-3-yl group and sulfanyl/sulfido substituents. While the chromone core differs from quinazolinone, the sulfanyl group’s role in redox activity or enzyme inhibition may parallel mechanisms in the target compound .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 3-{2-[({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide is a complex organic molecule with potential biological activities. This article explores its structure, synthesis, and biological effects based on current research findings.
Structural Characteristics
The compound features several notable structural components:
- Quinazoline core : A bicyclic structure known for various biological activities.
- Cyclohexene moiety : Contributes to the compound's hydrophobic properties and may influence its interaction with biological targets.
- Carbamoyl and sulfanyl groups : These functional groups are often linked to biological activity, including enzyme inhibition and receptor modulation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the quinazoline core via cyclization reactions.
- Introduction of the cyclohexene and carbamoyl groups through alkylation and acylation reactions.
- Functionalization of the compound to include the sulfanyl group, enhancing its reactivity and potential biological interactions.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
Antitumor Activity
Studies have shown that quinazoline derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance:
- In vitro studies demonstrated that related compounds effectively inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
Compounds containing sulfanyl groups are often evaluated for their antimicrobial activity. Preliminary screenings suggest that this compound may possess:
- Broad-spectrum antimicrobial activity , particularly against Gram-positive bacteria and certain fungi .
Enzyme Inhibition
The presence of the carbamoyl group is associated with enzyme inhibition mechanisms:
- Inhibitory effects on serine proteases have been observed in related compounds, suggesting potential applications in treating conditions like inflammation and thrombosis .
Case Studies
Several case studies have highlighted the biological potential of quinazoline derivatives:
- Anticancer Studies : A derivative similar to this compound was tested against breast cancer cell lines, showing significant cytotoxicity with an IC50 value in the low micromolar range .
- Antimicrobial Screening : A study evaluated a series of quinazoline compounds for their antimicrobial efficacy, revealing that modifications to the sulfanyl group enhanced activity against resistant bacterial strains .
- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds exert their effects, including binding affinity studies using molecular docking techniques to predict interactions with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
